N-(3-chloro-4-methylphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a synthetic compound with significant potential in pharmacological applications. Its molecular formula is , and it has a molecular weight of 449.94 g/mol. This compound is classified primarily as a research chemical, with applications in medicinal chemistry, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents .
The synthesis of N-(3-chloro-4-methylphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide typically involves multi-step organic reactions. The process may include:
Technical details regarding specific reagents, reaction conditions, and yields are often proprietary or vary based on laboratory practices but can be found in detailed synthetic protocols in chemical literature .
The molecular structure of N-(3-chloro-4-methylphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide can be represented using various notations:
InChI=1S/C20H17ClFN3O2S2/c1-12-2-5-15(8-17(12)21)24-18(26)9-16-10-28-20(25-16)29-11-19(27)23-14-6-3-13(22)4-7-14/h2-8,10H,9,11H2,1H3,(H,23,27)(H,24,26)
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)Cl
This structure indicates a complex arrangement with multiple functional groups that contribute to its biological activity .
N-(3-chloro-4-methylphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide participates in various chemical reactions due to its functional groups:
These reactions are critical for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for further study .
The mechanism of action for N-(3-chloro-4-methylphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is primarily linked to its interactions with biological targets:
Research indicates that derivatives of this compound have shown promising results in preclinical studies targeting these pathways .
The physical and chemical properties of N-(3-chloro-4-methylphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide include:
Property | Value |
---|---|
Molecular Weight | 449.94 g/mol |
Molecular Formula | |
Purity | Typically 95% |
Appearance | Solid (specific appearance may vary based on purity and form) |
These properties are essential for understanding the compound's behavior in biological systems and its suitability for various applications .
N-(3-chloro-4-methylphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide has several scientific applications:
The ongoing research into this compound highlights its versatility and potential impact in pharmaceutical sciences .
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1